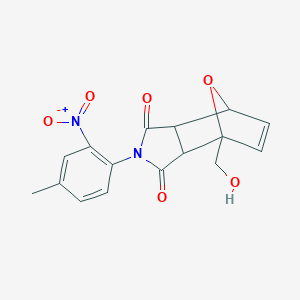
4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Epoxyqueuosine (oQ) and is a derivative of queuosine, a naturally occurring nucleoside found in tRNA.
Mecanismo De Acción
The mechanism of action of Epoxyqueuosine involves the inhibition of the enzyme tRNA-guanine transglycosylase (TGT). TGT is responsible for the modification of queuosine in tRNA, and the inhibition of this enzyme leads to the accumulation of queuosine in tRNA. This accumulation leads to the misreading of the genetic code, which ultimately results in the inhibition of protein synthesis and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Apart from its potential anticancer properties, Epoxyqueuosine has also been studied for its effects on various biological processes. Studies have shown that Epoxyqueuosine can induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and ultimately cell death. Additionally, Epoxyqueuosine has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Epoxyqueuosine in lab experiments is its specificity towards TGT. This specificity allows for the selective inhibition of TGT without affecting other enzymes or biological processes. However, one of the limitations of using Epoxyqueuosine is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on Epoxyqueuosine. One of the most significant directions is the development of more efficient synthesis methods to increase the yield of Epoxyqueuosine. Additionally, further studies are needed to explore the potential applications of Epoxyqueuosine in other fields such as neurodegenerative diseases and infectious diseases. Finally, more studies are needed to understand the exact mechanism of action of Epoxyqueuosine and its effects on various biological processes.
Métodos De Síntesis
The synthesis of 4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves a multi-step process. The first step involves the protection of the amino group of queuosine, followed by the nitration of the protected queuosine. The nitro group is then reduced to an amino group, and the hydroxymethyl group is introduced through a diastereoselective reduction. The final step involves the formation of the epoxy ring through oxidation.
Aplicaciones Científicas De Investigación
4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has been studied extensively for its potential applications in various fields. One of the most significant applications is in the field of anticancer research. Studies have shown that Epoxyqueuosine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
Nombre del producto |
4-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione |
|---|---|
Fórmula molecular |
C16H14N2O6 |
Peso molecular |
330.29 g/mol |
Nombre IUPAC |
7-(hydroxymethyl)-2-(4-methyl-2-nitrophenyl)-4,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C16H14N2O6/c1-8-2-3-9(10(6-8)18(22)23)17-14(20)12-11-4-5-16(7-19,24-11)13(12)15(17)21/h2-6,11-13,19H,7H2,1H3 |
Clave InChI |
GYFLGFTWDXAQIG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)CO)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)
![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)

![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)


![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)




![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)